Cas no 1361870-02-1 (4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid)

4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid
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- Inchi: 1S/C10H10ClF2NO2/c1-5-4-14-9(10(12)13)6(2-8(15)16)7(5)3-11/h4,10H,2-3H2,1H3,(H,15,16)
- InChI Key: SDWRVWYNHZBWNU-UHFFFAOYSA-N
- SMILES: ClCC1C(C)=CN=C(C(F)F)C=1CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 253
- XLogP3: 1.7
- Topological Polar Surface Area: 50.2
4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A020005704-500mg |
4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid |
1361870-02-1 | 97% | 500mg |
$1,038.80 | 2022-04-02 | |
Alichem | A020005704-1g |
4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid |
1361870-02-1 | 97% | 1g |
$1,646.40 | 2022-04-02 |
4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid Related Literature
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
Additional information on 4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid
Introduction to 4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic Acid (CAS No. 1361870-02-1)
4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid, identified by its CAS number CAS No. 1361870-02-1, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a pyridine core with functional groups such as chloromethyl and difluoromethyl, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The chloromethyl group in this compound is particularly noteworthy due to its reactivity, which allows for further functionalization through nucleophilic substitution reactions. This property is highly advantageous in drug discovery and development, where the introduction of diverse functional groups is often necessary to optimize pharmacokinetic and pharmacodynamic profiles. The presence of the difluoromethyl group adds another layer of complexity, as this moiety is known to enhance metabolic stability and binding affinity in many drug candidates.
In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds for medicinal applications. Pyridine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. The compound 4-(chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid stands out in this context due to its structural features that combine both lipophilicity and polarizability, making it an attractive scaffold for further derivatization.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and directed functionalization strategies, have been employed to construct the desired molecular framework efficiently. These synthetic approaches not only highlight the compound's complexity but also underscore the advancements in synthetic organic chemistry that enable the production of such intricate molecules.
Beyond its synthetic significance, 4-(chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid has shown promise in various preclinical studies as a precursor for bioactive molecules. Researchers have explored its potential in developing inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation. The combination of the chloromethyl and difluoromethyl groups provides a versatile platform for designing molecules with enhanced binding properties and improved pharmacological profiles.
The incorporation of fluorine atoms into pharmaceutical compounds is a well-established strategy to modulate their biological activity. The difluoromethyl group, in particular, has been shown to increase metabolic stability by resisting oxidative degradation and enhancing binding affinity through increased lipophilicity. This feature makes 4-(chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid a valuable building block for the development of next-generation therapeutics.
In conclusion, 4-(chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid (CAS No. 1361870-02-1) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and reactivity make it a powerful tool for the synthesis of novel bioactive molecules with potential therapeutic applications. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative treatments for various diseases.
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